molecular formula C16H13N5O2 B5738380 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5738380
M. Wt: 307.31 g/mol
InChI Key: WIBJEHQIUUUTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as MRS2179, is a purinergic receptor antagonist. It is a synthetic compound that has been used in scientific research to understand the role of purinergic receptors in various biological processes.

Mechanism of Action

1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione acts as a competitive antagonist of P2Y1 and P2Y12 purinergic receptors. It binds to the receptors and prevents the binding of endogenous ligands such as ADP and ATP. This leads to a decrease in downstream signaling pathways that are activated by the receptors.
Biochemical and Physiological Effects:
1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which is important for blood clotting. It has also been shown to reduce inflammation and oxidative stress in various models of disease. In addition, 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have a protective effect on the heart and brain in animal models of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its specificity for P2Y1 and P2Y12 receptors. This allows researchers to selectively study the role of these receptors in various biological processes. However, one of the limitations of using 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione is its relatively low potency compared to other purinergic receptor antagonists. This can make it difficult to achieve complete inhibition of the receptors in some experiments.

Future Directions

There are several future directions for research on 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential use as a therapeutic agent for various diseases such as cardiovascular disease and neurodegenerative disease. Another area of interest is the development of more potent and selective purinergic receptor antagonists that can be used in combination with 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione to achieve complete inhibition of the receptors. Finally, further research is needed to fully understand the role of purinergic receptors in various biological processes and to identify new targets for therapeutic intervention.
Conclusion:
In conclusion, 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has been extensively used in scientific research to study the role of purinergic receptors in various biological processes. It acts as a competitive antagonist of P2Y1 and P2Y12 receptors and has a range of biochemical and physiological effects. While it has some limitations, it remains a valuable tool for researchers studying purinergic receptors. Further research is needed to fully understand its potential as a therapeutic agent and to identify new targets for therapeutic intervention.

Synthesis Methods

1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized by reacting 4-chloroquinoline with 2,6-dioxopurine-3,7-dimethylamine in the presence of a base such as potassium carbonate. The reaction yields 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione as a white crystalline solid.

Scientific Research Applications

1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively used in scientific research to study the role of purinergic receptors in various biological processes. Purinergic receptors are a class of receptors that bind to purines such as adenosine and ATP. They are involved in a wide range of physiological processes such as neurotransmission, inflammation, and immune response.

properties

IUPAC Name

1,3-dimethyl-8-quinolin-4-yl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-20-14-12(15(22)21(2)16(20)23)18-13(19-14)10-7-8-17-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJEHQIUUUTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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